![molecular formula C19H20BrClFN3OS B6480846 N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-fluorobenzamide hydrochloride CAS No. 1217053-09-2](/img/structure/B6480846.png)
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-fluorobenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-fluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C19H20BrClFN3OS and its molecular weight is 472.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-fluorobenzamide hydrochloride is 471.01830 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-fluorobenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-fluorobenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotection and Nervous System Disorders
Berberine (BBR) exhibits neuroprotective effects by modulating various pathways. It enhances neuronal survival, reduces oxidative stress, and inhibits neuroinflammation. BBR has potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Cardiovascular Health
BBR has cardioprotective properties, including antiarrhythmic effects and blood pressure regulation. It improves endothelial function, reduces cholesterol levels, and prevents atherosclerosis. These properties make it valuable for managing cardiovascular diseases .
Anti-Inflammatory Activity
BBR suppresses inflammatory responses by inhibiting pro-inflammatory cytokines and NF-κB signaling. It may be useful in conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma .
Antidiabetic Effects
BBR improves insulin sensitivity, regulates glucose metabolism, and reduces insulin resistance. It can complement standard antidiabetic therapies and may be beneficial in type 2 diabetes management .
Antitumor Potential
Studies suggest that BBR inhibits cancer cell proliferation, induces apoptosis, and suppresses tumor growth. It shows promise in various cancers, including breast, lung, liver, and colon cancer .
Antibacterial and Antiviral Properties
BBR exhibits antimicrobial effects against bacteria, viruses, and fungi. It may help combat infections and enhance immune responses .
Gastrointestinal Disorders
Historically, BBR was used to treat gastrointestinal infections. Its antidiarrheal properties make it relevant for managing diarrhea and related conditions .
Bioavailability Enhancement Strategies
Despite its pharmacological potential, BBR faces challenges due to low bioavailability. Researchers explore methods to improve its absorption, including using absorption enhancers, P-glycoprotein inhibitors, structural modifications, and novel formulations. For instance, chitosan enhances BBR bioavailability in rats .
properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-fluorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrFN3OS.ClH/c1-23(2)9-4-10-24(18(25)13-5-3-6-15(21)11-13)19-22-16-8-7-14(20)12-17(16)26-19;/h3,5-8,11-12H,4,9-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSASPLDQBKZENL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC(=CC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-fluorobenzamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.